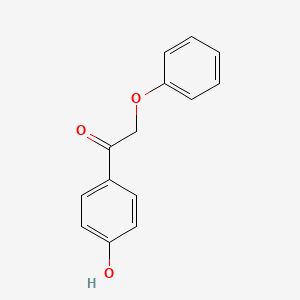
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one is a phenolic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group and a phenoxyethanone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with phenol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles. For example, bromination can be achieved using bromine in acetic acid.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential in the development of pharmaceutical drugs, including anticonvulsants and anti-inflammatory agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the phenoxyethanone moiety.
Ferulic Acid Derivatives: These compounds also contain phenolic structures and exhibit similar antioxidant properties.
Piceol: Another phenolic compound with similar chemical properties and applications
Properties
CAS No. |
41978-29-4 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H12O3/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,15H,10H2 |
InChI Key |
MRMVCONCEBCACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















